molecular formula C12H17ClN2O B1518727 1-Benzoyl-1,4-diazepane hydrochloride CAS No. 1093380-30-3

1-Benzoyl-1,4-diazepane hydrochloride

Cat. No. B1518727
CAS RN: 1093380-30-3
M. Wt: 240.73 g/mol
InChI Key: YNDPTHSQNVXLHC-UHFFFAOYSA-N
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Description

1-Benzoyl-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C12H17ClN2O . It is a derivative of 1,4-diazepine, a two-nitrogen containing seven-membered heterocyclic compound .


Synthesis Analysis

The synthesis of 1,4-diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, has been a subject of research due to their biological significance . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .


Molecular Structure Analysis

The molecular structure of 1-Benzoyl-1,4-diazepane hydrochloride can be represented by the InChI code: 1S/C12H16N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h1-3,5-6,13H,4,7-10H2;1H .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, have been found to undergo various chemical reactions. For instance, they can be readily measured analytically after acid hydrolysis .


Physical And Chemical Properties Analysis

1-Benzoyl-1,4-diazepane hydrochloride is a powder with a molecular weight of 240.73 . More detailed physical and chemical properties may be available from specific suppliers or databases .

Safety And Hazards

The safety information available for 1-Benzoyl-1,4-diazepane hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Research on 1,4-diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, continues due to their significant biological activities. For instance, 1-benzyl-1,4-diazepane has been found to act as an efflux pump inhibitor (EPI) in E. coli with a mixed mechanism, different from that of major reference EPIs . This suggests potential future directions for research into the biological activities and applications of 1-Benzoyl-1,4-diazepane hydrochloride and related compounds.

properties

IUPAC Name

1,4-diazepan-1-yl(phenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h1-3,5-6,13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDPTHSQNVXLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-1,4-diazepane hydrochloride

CAS RN

1093380-30-3
Record name 1-benzoyl-1,4-diazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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